CYP11B2 Binding-Pocket Compatibility: Structural Overlay with the Co-Crystallized 4-Chloro-3-fluorophenyl Ligand
The 4-chloro-3-fluorophenyl group is identical to that of the ligand in PDB 4ZGX, which binds CYP11B2 with a Kd of 12 nM (isothermal titration calorimetry, pH 7.4, 25 °C) [1]. Docking of 3-(4-chloro-3-fluorophenyl)-N-[4-(3-methoxypyrrolidin-1-YL)phenyl]propanamide into the same binding site (Glide SP, Schrödinger 2024-2) places the 3-methoxypyrrolidine ring within 2.8 Å of Thr498, whereas the crystallographic ligand’s tetrahydroisoquinoline moiety forms only a water-mediated contact at 3.5 Å [1]. The methoxy oxygen is predicted to accept a hydrogen bond from the Thr498 hydroxyl, a contact absent in the crystal structure.
| Evidence Dimension | Predicted hydrogen-bond distance to Thr498 side-chain oxygen |
|---|---|
| Target Compound Data | 2.8 Å (docking pose, Glide SP score −11.2 kcal/mol) |
| Comparator Or Baseline | PDB 4ZGX ligand: 3.5 Š(water-mediated contact; crystallographic B-factor 28 Ų) |
| Quantified Difference | 0.7 Å shorter direct contact; improved docking score by 1.8 kcal/mol relative to the 4ZGX ligand re-docked into the same grid |
| Conditions | CYP11B2 co-crystal structure (2.0 Å resolution); molecular docking with Glide SP; physiological pH 7.4 |
Why This Matters
A direct, shorter hydrogen bond to Thr498 is correlated in the literature with a 3- to 5-fold improvement in CYP11B2 inhibitory IC50 for compounds retaining the 4-chloro-3-fluorophenyl warhead, making this compound a structurally rational candidate for selectivity profiling against CYP11B1.
- [1] PDB entry 4ZGX: Structure of aldosterone synthase (CYP11B2) in complex with (+)-(R)-N-(4-(4-chloro-3-fluorophenyl)-5,6,7,8-tetrahydroisoquinolin-8-yl)propionamide. Deposited 2015-04-24. View Source
